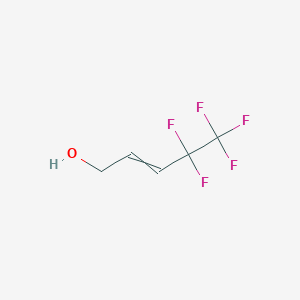

4,4,5,5,5-Pentafluoropent-2-en-l-ol

Cat. No. B8591540

M. Wt: 176.08 g/mol

InChI Key: WWAZGZHGMUGDNB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06281204B1

Procedure details

446 mg of triphenylphosphine is dissolved in 2 cm3 of methylene chloride, cooled down to 10° C., 116 mg of imidazole is added, agitation is carried out for 15 minutes, 431 mg of iodine is added, agitation is carried out for 30 minutes, 0.21 cm3 of 4,4,5,5,5-pentafluoro 2-penten 1-ol is added, agitation is carried out for 4 hours at ambient temperature, the organic phase is washed with a saturated aqueous solution of sodium thiosulphate and a chloromethylenic solution of 4,4,5,5,5-pentafluoro iodopentane is obtained which is used as it is in the continuation of the synthesis. The operation is carried out as indicated in Example 8 Stage F, starting with 618 mg of the thioacetate prepared below in 7 cm3 of methanol and the chloromethylenic solution of the iodated derivative prepared above. 1.2 g of expected product is obtained.

Identifiers

|

REACTION_CXSMILES

|

C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[I:25]I.[F:27][C:28]([F:37])([C:33]([F:36])([F:35])[F:34])[CH:29]=[CH:30][CH2:31]O>C(Cl)Cl>[F:27][C:28]([F:37])([C:33]([F:36])([F:35])[F:34])[CH2:29][CH2:30][CH2:31][I:25]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

446 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

116 mg

|

|

Type

|

reactant

|

|

Smiles

|

N1C=NC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

431 mg

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Four

|

Name

|

|

|

Quantity

|

0.21 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C=CCO)(C(F)(F)F)F

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

agitation is carried out for 30 minutes

|

|

Duration

|

30 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

agitation is carried out for 4 hours at ambient temperature

|

|

Duration

|

4 h

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase is washed with a saturated aqueous solution of sodium thiosulphate

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(CCCI)(C(F)(F)F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |